molecular formula C11H17NO B11911291 1-Oxaspiro[5.5]undecane-4-carbonitrile

1-Oxaspiro[5.5]undecane-4-carbonitrile

Cat. No.: B11911291
M. Wt: 179.26 g/mol
InChI Key: MBYWTPSZLVMRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[5.5]undecane-4-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxane ring and a nitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.5]undecane-4-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.5]undecane-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Oxaspiro[5.5]undecane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential antituberculosis activity and as a scaffold for drug design.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.5]undecane-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. The compound binds to the protein, inhibiting its function and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with an additional nitrogen atom.

    1,3-Dioxane-1,3-dithiane spiranes: Spirocyclic compounds with oxygen and sulfur atoms in the rings.

    1,3-Oxathiane derivatives: Spirocyclic compounds with oxygen and sulfur atoms in the heterocyclic rings.

Uniqueness: 1-Oxaspiro[5.5]undecane-4-carbonitrile is unique due to its specific combination of an oxane ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a scaffold for drug design make it a valuable compound in medicinal chemistry.

Biological Activity

1-Oxaspiro[5.5]undecane-4-carbonitrile is a spirocyclic compound notable for its unique structure, which combines a spiro-connected oxane ring with a nitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent against Mycobacterium tuberculosis.

PropertyValue
Molecular Formula C11_{11}H17_{17}NO
Molecular Weight 179.26 g/mol
IUPAC Name This compound
InChI Key MBYWTPSZLVMRLJ-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)CC(CCO2)C#N

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly targeting the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for the bacterium's survival, making it a promising target for new antituberculosis drugs. The compound acts by binding to MmpL3, inhibiting its function and thus impeding bacterial growth and survival.

The mechanism of action involves the interaction of the compound with specific molecular targets within bacterial cells. By inhibiting MmpL3, it disrupts the transport of essential lipids required for the bacterial cell wall, leading to cell death. This action highlights the potential of this compound as a scaffold for developing new antibiotics.

Study on Antituberculosis Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their biological activity against Mycobacterium tuberculosis. The study found that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting that structural modifications can lead to improved antibacterial efficacy .

Comparative Analysis with Other Compounds

The biological activity of this compound was compared with other spirocyclic compounds. For instance, derivatives like 1-Oxa-9-azaspiro[5.5]undecane showed similar activity profiles but differed in their mechanisms of action and binding affinities for MmpL3. This comparative analysis underscores the unique properties of this compound as a lead compound in drug development .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-oxaspiro[5.5]undecane-4-carbonitrile

InChI

InChI=1S/C11H17NO/c12-9-10-4-7-13-11(8-10)5-2-1-3-6-11/h10H,1-8H2

InChI Key

MBYWTPSZLVMRLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCO2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.